5-Methoxybenzene-1,3-diamine
Overview
Description
5-Methoxybenzene-1,3-diamine, also known as 5-MDA, is an organic compound belonging to the class of aromatic diamines. It is a colorless, water-soluble liquid with a sweet, pungent odor. 5-MDA is widely used as a reagent in organic synthesis, as a dye intermediate, and as a catalyst in the manufacture of pharmaceuticals and fine chemicals. It has also been used in the synthesis of novel materials, such as polymers and nanocomposites.
Scientific Research Applications
Photocatalytic Degradation
One application of 5-methoxybenzene-1,3-diamine derivatives is in the field of photocatalytic degradation. Research indicates that such compounds can be degraded effectively in aqueous suspensions using titanium dioxide (TiO2). This process is influenced by factors like the initial concentration of the compound, pH, irradiation time, and temperature. The degradation follows zero-order kinetics and has applications in environmental remediation, particularly in water purification and treatment (Ökte, Resat, & Inel, 2001).
Fluorescent Nucleosides Synthesis
Another application is in the synthesis of fluorescent nucleosides. Compounds derived from 5-methoxybenzene-1,3-diamine have been used to create fluorescent nucleosides with high fluorescence quantum yield. These are valuable in biochemical and medical research for detecting specific nucleosides in complex mixtures (Guo et al., 2013).
Ion Sensing and Detection
Additionally, derivatives of 5-methoxybenzene-1,3-diamine are useful in the development of sensors, particularly for ion detection. For example, a study describes the use of a diamine compound as an ionophore in a PVC membrane electrode for the potentiometric determination of beryllium ions. This application is significant in environmental monitoring and industrial quality control (Soleymanpour, Rad, & Niknam, 2006).
Atmospheric Chemistry Research
In atmospheric chemistry, studies on methoxybenzene derivatives have provided insights into the reaction mechanisms and rate constants for the ozonolysis of these compounds. This research is essential for understanding the role of such organic compounds in air pollution and their environmental impact (Sun et al., 2016).
Polymer Synthesis
The derivatives of 5-methoxybenzene-1,3-diamine are also integral in synthesizing various polymers. They are used in creating polyimides with different properties, suitable for high-performance materials in engineering and electronics. The synthesis process and resulting properties of these polymers have significant implications in materials science (Hsiao, Yang, & Fan, 1994).
properties
IUPAC Name |
5-methoxybenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDIDKTWHOYFMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512526 | |
Record name | 5-Methoxybenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxybenzene-1,3-diamine | |
CAS RN |
100-96-9 | |
Record name | 5-Methoxybenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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